molecular formula C8H8N2O2 B11730657 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11730657
M. Wt: 164.16 g/mol
InChI Key: VMOZYHVKVDSQSS-UHFFFAOYSA-N
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Description

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of 2-aminophenol with phosgene or its derivatives, followed by cyclization. Another method involves the reaction of 2-aminophenol with isocyanates under mild conditions to form the desired benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern and the presence of both amino and oxazinone functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzoxazine ring with an amino group at the 5-position, which enhances its reactivity. Various synthetic routes have been explored to produce this compound, often involving cyclization reactions from appropriate precursors such as anthranilic acids and orthoesters under acidic conditions or microwave-assisted methods .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including proteases, which are crucial in the progression of diseases such as cancer and diabetes .
  • Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells by disrupting cellular processes .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth through enzyme inhibition and membrane disruption .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines (A549, SW-480)
AntimicrobialInhibits growth of bacteria (e.g., MRSA)
Enzyme InhibitionInhibits serine proteases involved in tissue degeneration

Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives of this compound against human lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines. The results demonstrated that these compounds could significantly reduce cell viability, with IC50 values indicating their effectiveness compared to conventional chemotherapeutics like Cisplatin .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various pathogens. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell membranes and inhibiting critical enzymatic functions necessary for bacterial survival .

Enzyme Inhibition Studies

A specific study focused on the inhibitory effects of this compound on human leukocyte elastase. The findings revealed that the compound could act as a substrate inhibitor, potentially offering therapeutic benefits in conditions characterized by excessive elastase activity .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-amino-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H8N2O2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11)

InChI Key

VMOZYHVKVDSQSS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NC(=O)O1)N

Origin of Product

United States

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